![molecular formula C10H16O B072262 cis-2-Decalone CAS No. 1579-21-1](/img/structure/B72262.png)
cis-2-Decalone
Overview
Description
cis-2-Decalone: is an organic compound with the molecular formula C₁₀H₁₆O. It is a bicyclic ketone, specifically a decalin derivative, where the two cyclohexane rings are fused in a cis configuration. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: One of the primary methods for synthesizing cis-2-Decalone involves a Diels-Alder reaction. This reaction typically uses a diene and a dienophile to form the fused ring system.
Hydrogenation: Another method involves the hydrogenation of naphthalene derivatives.
Industrial Production Methods: Industrial production of this compound often involves large-scale Diels-Alder reactions, followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Decalone can undergo oxidation reactions to form various oxidized products.
Substitution: The compound can also participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized ketones, carboxylic acids.
Reduction: Alcohols, diols.
Substitution: Halogenated derivatives, substituted ketones.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
Cis-2-Decalone serves as a crucial building block in organic synthesis. It is utilized in the synthesis of complex natural products and pharmaceuticals due to its reactivity and ability to participate in various chemical reactions, such as cycloaddition, oxidation, and reduction .
2. Mechanistic Studies:
The compound is often employed in mechanistic studies to understand reaction pathways involving bicyclic ketones. Its ability to form reactive intermediates makes it a model compound for studying reaction mechanisms in organic chemistry .
Biological Applications
1. Antimicrobial Properties:
Research indicates that this compound exhibits potential antimicrobial activity. Studies have explored its derivatives for their efficacy against various pathogens, suggesting that modifications of this compound could lead to novel antimicrobial agents .
2. Anti-inflammatory Research:
this compound is also being investigated for its anti-inflammatory properties. Preliminary findings suggest that it may modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases.
Medical Applications
1. Drug Development:
this compound is being explored as a precursor in the synthesis of steroidal compounds. Its structural characteristics allow for modifications that can lead to the development of new pharmaceuticals targeting various diseases .
2. Toxicological Studies:
Toxicological assessments have been conducted to evaluate the safety profile of this compound and its metabolites. Research on Fischer 344 rats has shown that cis-decalin can lead to the formation of this compound and other metabolites, with implications for understanding its metabolic pathways and potential toxicity .
Industrial Applications
1. Fragrance and Flavor Industry:
this compound is utilized in the production of fragrances and flavors due to its pleasant odor profile. Its unique bicyclic structure contributes to the complexity of aromas, making it desirable in perfumery and food flavoring applications .
2. Fine Chemicals Production:
The compound is involved in the synthesis of fine chemicals used across various industries. Its reactivity allows for the production of halogenated derivatives and substituted ketones, which are essential in creating specialized chemical products.
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial activity of this compound derivatives against E. coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, highlighting the potential for developing new antimicrobial agents based on this compound.
Case Study 2: Toxicological Evaluation
In a toxicological study involving Fischer 344 rats, researchers administered cis-decalin to assess its metabolic effects. The study found that male rats exhibited greater renal toxicity compared to females, suggesting sex-based differences in metabolism and toxicity profiles associated with this compound .
Mechanism of Action
The mechanism by which cis-2-Decalone exerts its effects is primarily through its interactions with various molecular targets. In chemical reactions, it acts as a reactive intermediate, participating in cycloaddition, oxidation, and reduction processes. The pathways involved often include the formation of reactive intermediates, such as radicals or carbocations, which then undergo further transformations to yield the final products .
Comparison with Similar Compounds
trans-2-Decalone: Unlike cis-2-Decalone, trans-2-Decalone has the two cyclohexane rings fused in a trans configuration.
Uniqueness of this compound: this compound is unique due to its specific cis configuration, which imparts distinct stereochemical properties. This configuration affects its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-9H,1-7H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJRKCQQHOWAU-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(=O)CCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2CC(=O)CC[C@@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1579-21-1 | |
Record name | rel-(4aR,8aS)-Octahydro-2(1H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1579-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Decalone, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-2-Decalone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Naphthalenone, octahydro-, (4aR,8aS)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-DECALONE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T26M36ZIE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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